(R)-3-Amino-piperidine-2,6-dione
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Overview
Description
®-3-Amino-piperidine-2,6-dione is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group attached to a piperidine ring with two ketone functionalities at positions 2 and 6. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-piperidine-2,6-dione typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable amino acid derivative, followed by selective functional group transformations to introduce the amino and ketone groups at the desired positions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-piperidine-2,6-dione may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce dihydroxy compounds. Substitution reactions can lead to a wide range of substituted piperidine derivatives.
Scientific Research Applications
®-3-Amino-piperidine-2,6-dione has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-Amino-piperidine-2,6-dione include other piperidine derivatives with amino and ketone functionalities, such as:
- (S)-3-Amino-piperidine-2,6-dione
- 3-Amino-2,6-dioxopiperidine
- 3-Amino-2,6-diketopiperazine
Uniqueness
What sets ®-3-Amino-piperidine-2,6-dione apart from these similar compounds is its specific ®-configuration, which can significantly influence its biological activity and chemical reactivity. This unique stereochemistry can result in different interactions with biological targets and distinct pharmacological properties.
Properties
IUPAC Name |
(3R)-3-aminopiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMTBZSRRLQNJ-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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